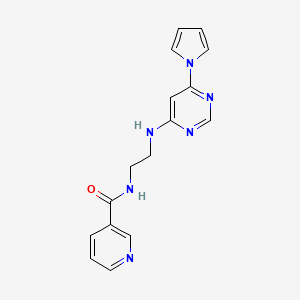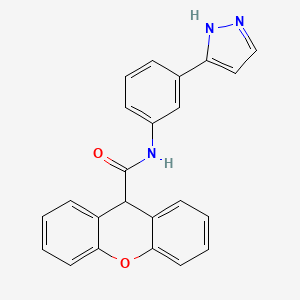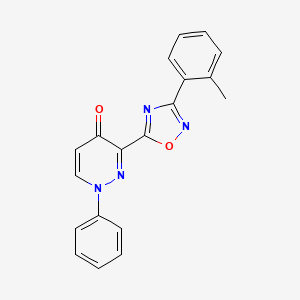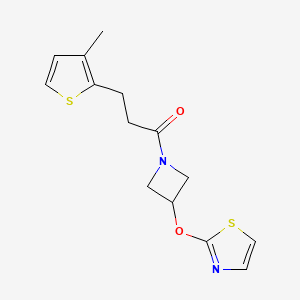
(Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a nitrogen atom, a sulfur atom, and three carbon atoms . They are often used in medicinal chemistry due to their diverse biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar nitro and cyano groups could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide has been shown to have a variety of scientific research applications. One of the most notable is its use as a selective inhibitor of histone acetyltransferase (HAT) activity. HATs play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer. This compound has been shown to selectively inhibit the activity of the HAT p300/CBP, making it a valuable tool for studying the role of HATs in disease development.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide involves the inhibition of the HAT p300/CBP. This inhibition occurs through the binding of this compound to the bromodomain of p300/CBP, preventing its interaction with acetylated histones. This results in a decrease in the acetylation of histones and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These include the inhibition of cell proliferation and induction of cell cycle arrest, as well as the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide in lab experiments is its selectivity for p300/CBP. This allows for the specific study of the role of p300/CBP in various cellular processes. However, one limitation of using this compound is its potential off-target effects. It is important to carefully design experiments to minimize these effects and ensure the specificity of this compound.
Zukünftige Richtungen
There are many potential future directions for research involving (Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide. One area of interest is the development of more selective inhibitors of HATs, including p300/CBP. This could lead to the development of more targeted therapies for diseases involving dysregulated HAT activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its selectivity for p300/CBP makes it a valuable tool for studying the role of HATs in disease development, and its biochemical and physiological effects make it a potential therapeutic agent for various diseases. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of (Z)-2-cyano-2-(5-(3-nitrobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide involves the reaction of 5-(3-nitrobenzyl)-2-thioxo-4-imidazolidinone with ethyl cyanoacetate in the presence of potassium carbonate. The resulting compound is then treated with hydrazine hydrate to yield this compound. This method has been shown to be efficient and reproducible, making this compound readily available for scientific research.
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c20-11-15(17(21)24)19-22(13-6-2-1-3-7-13)18(25)16(28-19)10-12-5-4-8-14(9-12)23(26)27/h1-9,16H,10H2,(H2,21,24)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJZDNNJZFJMI-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)

![Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2988043.png)
![(5R,7S)-N-(1-Cyanocyclobutyl)-N,1,5,7-tetramethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2988045.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2988046.png)

![2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2988050.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)
![6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988054.png)
